1-(9H-fluoren-2-yl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13N |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)pyrrole |
InChI |
InChI=1S/C17H13N/c1-2-6-16-13(5-1)11-14-12-15(7-8-17(14)16)18-9-3-4-10-18/h1-10,12H,11H2 |
InChI Key |
WKZRXZHPAFCKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 9h Fluoren 2 Yl 1h Pyrrole
Retrosynthetic Analysis of the 1-(9H-fluoren-2-yl)-1H-pyrrole Framework
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. chemicalforums.com For this compound, the primary disconnection is the C-N bond linking the fluorene (B118485) and pyrrole (B145914) rings. This leads to two main retrosynthetic pathways:
Pathway A: Direct N-Arylation. This approach involves the formation of the C-N bond between a pre-existing pyrrole ring and a fluorene derivative. The key synthons are pyrrole and a 2-functionalized fluorene, such as 2-halofluorene or 2-fluorenylboronic acid. This strategy relies on cross-coupling reactions.
Pathway B: Pyrrole Ring Annulation. This pathway involves constructing the pyrrole ring onto a fluorene precursor that already contains the nitrogen atom. The key synthon is 2-aminofluorene (B1664046), which can react with a 1,4-dicarbonyl compound to form the pyrrole ring.
These two primary disconnection strategies give rise to the specific synthetic methodologies discussed in the following sections.
Direct N-Arylation Strategies for Pyrrole Ring Formation
Direct N-arylation methods are powerful tools for the synthesis of N-aryl heterocycles. These reactions typically involve the coupling of a nitrogen-containing heterocycle with an aryl halide or its equivalent, often catalyzed by a transition metal.
Palladium-Catalyzed Buchwald-Hartwig Amination for N-Substitution
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide), which has become a widely used method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgsnnu.edu.cn The reaction's success is often dependent on the choice of palladium precursor, ligand, and base. organic-chemistry.orgorgsyn.org
For the synthesis of this compound, this would involve the reaction of pyrrole with a 2-halofluorene (e.g., 2-bromofluorene (B47209) or 2-iodofluorene). The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrole anion, and subsequent reductive elimination to yield the N-arylpyrrole and regenerate the Pd(0) catalyst. wikipedia.org
| Reactants | Catalyst System | Conditions | Product | Yield |
| Pyrrole, 2-Halofluorene | Pd(OAc)₂, Ligand (e.g., phosphine-based) | Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat | This compound | Varies |
Table 1: Representative Buchwald-Hartwig Amination for this compound Synthesis.
The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. organic-chemistry.orgorgsyn.org
Copper-Catalyzed Ullmann-Type C-N Cross-Coupling Reactions
The Ullmann condensation is a classic method for forming C-N bonds, traditionally involving the reaction of an amine with an aryl halide in the presence of stoichiometric copper at high temperatures. organic-chemistry.orgmdpi.com Modern variations, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper, often with the aid of a ligand, under milder conditions. mdpi.comnih.govresearchgate.net
The synthesis of this compound via an Ullmann-type reaction would couple pyrrole with a 2-halofluorene. The reaction is typically promoted by a copper(I) or copper(II) salt and a base. researchgate.net The addition of ligands, such as diamines, amino acids (like L-proline), or phenanthrolines, can significantly improve the reaction's efficiency and substrate scope. nih.govresearchgate.net The proposed mechanism often involves the formation of a copper-pyrrolide intermediate that then reacts with the aryl halide. mdpi.com
| Reactants | Catalyst System | Conditions | Product | Yield |
| Pyrrole, 2-Iodofluorene | CuI, Ligand (e.g., L-proline) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMSO, DMF), Heat | This compound | Varies |
Table 2: Representative Ullmann-Type Reaction for this compound Synthesis.
Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems, including the use of copper nanoparticles and ligand-free conditions in some cases. mdpi.commdpi.com
Base-Mediated N-Arylation Approaches
In certain cases, the N-arylation of pyrroles can be achieved without a transition metal catalyst, relying instead on a strong base. researchgate.net These reactions typically require highly activated aryl halides or specific reaction conditions. For instance, the reaction of pyrrole with an aryl iodide can be promoted by a strong base like lithium tert-butoxide in a polar aprotic solvent such as DMF. researchgate.net This method, however, may have a more limited substrate scope compared to transition metal-catalyzed approaches. mdpi.comresearchgate.net
Pyrrole Ring Annulation Approaches Featuring Fluorene Precursors
An alternative strategy to direct N-arylation is the construction of the pyrrole ring itself from a fluorene-containing starting material.
Adaptations of Paal-Knorr Synthesis for N-Substituted Pyrroles
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of pyrroles. wikipedia.orgorganic-chemistry.org The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org
To synthesize this compound using this method, 2-aminofluorene would be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to yield 1-(9H-fluoren-2-yl)-2,5-dimethyl-1H-pyrrole. molport.com The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org The reaction conditions can often be mild, and various catalysts, including weak acids like acetic acid or solid acid catalysts, can be employed to facilitate the cyclization and dehydration steps. organic-chemistry.orgrsc.orgmdpi.comrhhz.net
| Reactants | Conditions | Product | Yield |
| 2-Aminofluorene, 2,5-Hexanedione | Acetic Acid, Ethanol, Reflux | 1-(9H-fluoren-2-yl)-2,5-dimethyl-1H-pyrrole | Good to Excellent |
| 2-Aminofluorene, Succinaldehyde | Neutral or weakly acidic conditions | This compound | Moderate |
Table 3: Paal-Knorr Synthesis for Fluorenyl-Substituted Pyrroles.
The Paal-Knorr synthesis is a robust and versatile method, and its application to the synthesis of this compound and its derivatives is a viable and often high-yielding approach, as demonstrated by the synthesis of related N-substituted pyrroles. rsc.orgnih.gov
Knorr Pyrrole Synthesis Modifications for Fluorenyl-Substituted Derivatives
The Knorr pyrrole synthesis, a classic method, involves the condensation of an α-amino ketone with a β-ketoester or a related compound with an active methylene (B1212753) group. purdue.edunih.gov The standard mechanism proceeds at room temperature or with gentle heating in the presence of zinc and acetic acid, where the α-amino ketone is typically generated in situ from an α-oximinoketone to prevent self-condensation. purdue.edu
For the synthesis of this compound via a modified Knorr approach, the key starting material would be 2-amino-9H-fluorene. The reaction would theoretically proceed by condensation of 2-amino-9H-fluorene with a suitable 1,4-dicarbonyl compound. However, the significant steric bulk of the fluorenyl group poses a considerable challenge to the classical Knorr conditions. The large size of the nucleophile could hinder its approach to the carbonyl carbon, potentially leading to low yields or requiring more forcing reaction conditions.
Modifications to the standard Knorr protocol would be necessary to accommodate the fluorenyl substituent. These could include:
Use of a more reactive dicarbonyl species: Employing a 1,4-dicarbonyl compound with enhanced electrophilicity could facilitate the initial condensation step.
Harsher Reaction Conditions: Increased temperatures and the use of stronger acid catalysts might be required to overcome the steric hindrance and drive the reaction forward. However, this approach risks side reactions and degradation of the starting materials or product. rgmcet.edu.in
Alternative Catalysts: While traditionally using zinc and acetic acid, exploring other Lewis or Brønsted acids could enhance the reaction rate without promoting unwanted side reactions. semanticscholar.org
Given these challenges, the Paal-Knorr synthesis, which starts directly with a 1,4-dicarbonyl compound and an amine, is often a more practical alternative for N-aryl pyrroles with bulky substituents. wikipedia.orgorganic-chemistry.org
Regioselectivity and Chemoselectivity Considerations in the Synthesis of this compound
Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound. These factors are heavily influenced by the chosen synthetic route and the inherent properties of the substrates.
Regioselectivity: The primary regioselective challenge in the synthesis of N-substituted pyrroles is to ensure the formation of the N-aryl bond over C-arylation. In methods like the Paal-Knorr or Clauson-Kaas synthesis, the reaction mechanism inherently favors N-substitution. The initial step involves the formation of an imine or enamine from the amine (2-amino-9H-fluorene) and a carbonyl group of the 1,4-dicarbonyl precursor, which then cyclizes to form the pyrrole ring with the fluorenyl group attached to the nitrogen atom. organic-chemistry.orgnih.gov
In cross-coupling reactions, such as the Buchwald-Hartwig amination, regioselectivity is controlled by the starting materials. The reaction of pyrrole (or a pyrrole salt) with 2-halofluorene would lead to the desired N-substituted product. However, competing C2-arylation can occur, especially with unprotected pyrroles. rgmcet.edu.in The use of N-protected pyrroles or specific catalyst systems can mitigate this issue. Conversely, reacting 2-amino-9H-fluorene with a 2,5-dihalopyrrole would not be a viable route to the target compound.
Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. researchgate.net In the synthesis of this compound, the main considerations are:
Reaction at the Amine: The synthetic strategy must favor the reaction of the amino group of 2-amino-9H-fluorene over any potential reactivity of the fluorene ring itself. The fluorene ring is relatively electron-rich and could potentially undergo side reactions like electrophilic aromatic substitution under harsh acidic conditions.
Preventing Over-Substitution: The bulky nature of the 9H-fluoren-2-yl group acts as a steric shield, which can be advantageous. Once attached to the pyrrole nitrogen, it sterically hinders further reactions on the pyrrole ring, such as C-alkylation or C-arylation, thus promoting the formation of the mono-substituted product. This is a key consideration in methods where the pyrrole ring is formed in the presence of potentially reactive species.
Functional Group Tolerance: The chosen synthetic method must be tolerant of the functional groups present in the starting materials. For instance, in a multi-step synthesis, protecting groups might be necessary for other functionalities on the fluorene or pyrrole precursors. The choice of catalyst and reaction conditions is critical to avoid undesired reactions. For example, some palladium catalysts used in cross-coupling reactions can also catalyze C-H activation, which could lead to unwanted side products. wikipedia.org
Control over these selectivity aspects is often achieved by careful selection of the synthetic method and optimization of reaction parameters.
Optimization of Reaction Conditions: Catalyst Design, Ligand Selection, and Solvent Effects
The successful synthesis of this compound, particularly through catalytic methods like the Buchwald-Hartwig amination or modified Clauson-Kaas reactions, heavily relies on the optimization of reaction conditions.
Catalyst Design and Ligand Selection:
In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination of pyrrole with a 2-halofluorene), the choice of catalyst and ligand is crucial, especially when dealing with sterically hindered substrates. organic-chemistry.orgsnnu.edu.cn
Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The choice can influence catalyst activity and stability.
Phosphine Ligands: The ligand plays a critical role in the catalytic cycle. For sterically demanding couplings, bulky, electron-rich monodentate phosphine ligands are often superior. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been shown to be effective in promoting the coupling of challenging substrates by facilitating both oxidative addition and reductive elimination steps. nih.govresearchgate.net The steric bulk of these ligands can create a more open coordination sphere around the palladium center, accommodating the large fluorenyl group.
For acid-catalyzed methods like the Paal-Knorr or Clauson-Kaas synthesis, the choice of acid catalyst is key. While traditional conditions use acetic acid, various other catalysts have been explored to improve yields and shorten reaction times, especially for less reactive amines. organic-chemistry.orgnih.govbeilstein-journals.org
Lewis Acids: Catalysts like FeCl₃, MgI₂, and ZrOCl₂·8H₂O have been used effectively, often under milder conditions than strong Brønsted acids. sioc-journal.cnorganic-chemistry.org
Solid-Supported Acids: Using catalysts like silica-supported sulfuric acid can simplify purification and offer a greener alternative. rgmcet.edu.in
The table below summarizes catalyst systems used in analogous N-aryl pyrrole syntheses, which could be adapted for this compound.
| Synthetic Method | Catalyst System | Typical Substrates | Notes |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aryl halides, bulky amines | Effective for sterically hindered couplings. |
| Paal-Knorr | Trifluoroacetic Acid (TFA) | Aryl amines, 1,4-diketones | Efficient catalyst, can also be used for deprotection. beilstein-journals.org |
| Paal-Knorr | MgI₂ | Chiral amino acid esters, 1,4-diketones | Mild conditions, high stereoselectivity for chiral pyrroles. organic-chemistry.org |
| Clauson-Kaas | FeCl₃·7H₂O | Aryl amines, 2,5-DMTHF | Green method using water as a solvent. sioc-journal.cn |
Solvent Effects:
The solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and intermediates, as well as by coordinating with the catalyst. organic-chemistry.org
In Buchwald-Hartwig reactions , aprotic polar solvents like toluene, dioxane, and THF are commonly used. For very nonpolar substrates, solvent mixtures may be necessary to ensure solubility. arkat-usa.org
In Paal-Knorr and Clauson-Kaas syntheses , while acetic acid is traditional, greener alternatives like water or even solvent-free conditions have been successfully employed, which can also simplify product isolation. sioc-journal.cnresearchgate.net
Sustainable and Green Chemistry Methodologies for this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.orgcapes.gov.br Several green strategies can be envisioned for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netcapes.gov.br In the context of the Clauson-Kaas or Paal-Knorr synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. This approach could be particularly beneficial for the reaction with the sterically hindered 2-amino-9H-fluorene. researchgate.netacs.org
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a key aspect of green chemistry. For N-aryl pyrrole synthesis, water has been successfully used as a solvent in iron-catalyzed Clauson-Kaas reactions. sioc-journal.cnarkat-usa.org Other green solvents include ionic liquids and deep eutectic solvents, which can offer unique reactivity and facilitate catalyst recycling. arkat-usa.org
Catalyst-Free and Solvent-Free Conditions: The most ideal green synthesis avoids both catalysts and solvents. Some Paal-Knorr reactions have been shown to proceed under solvent-free conditions, simply by mixing the 1,4-dicarbonyl compound and the amine, sometimes with gentle heating. A catalyst-free Clauson-Kaas reaction for aromatic amines has also been reported, although it may not be suitable for sterically hindered amines like 2-amino-9H-fluorene without optimization. sioc-journal.cn
Use of Recyclable Catalysts: Heterogeneous or solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples applicable to pyrrole synthesis include silica-supported sulfuric acid or metal nanoparticles. rgmcet.edu.in
The table below outlines some green methodologies reported for the synthesis of N-aryl pyrroles.
| Green Methodology | Synthetic Route | Conditions | Advantages |
| Microwave Irradiation | Clauson-Kaas | Acetonitrile, Oxone catalyst | Short reaction times (10-22 min), high yields. acs.org |
| Aqueous Media | Clauson-Kaas | Water, FeCl₃ catalyst, 60 °C | Environmentally benign solvent, simple workup. sioc-journal.cn |
| Solvent-Free | Paal-Knorr | Neat reactants, room temp. | No solvent waste, simple procedure. |
| Recyclable Catalyst | Paal-Knorr | Silica-supported sulfuric acid | Catalyst can be recovered and reused. rgmcet.edu.in |
The application of these green methodologies to the synthesis of this compound would require specific optimization but holds the promise of developing more sustainable and efficient synthetic routes.
Spectroscopic and Structural Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. Consequently, the generation of a detailed scientific article focusing on its specific high-resolution NMR, single-crystal X-ray diffraction, and advanced vibrational spectroscopy data is not possible at this time.
The requested article outline necessitates specific, in-depth experimental findings, including 2D NMR correlation tables, precise crystal packing and intermolecular interaction data, and assigned vibrational frequencies from FT-IR and Raman spectroscopy. This level of detail can only be derived from dedicated synthesis and characterization studies published in peer-reviewed scientific journals or deposited in structural databases.
Searches for the synthesis and characterization of this compound did not yield any publications that provide the requisite spectroscopic and crystallographic data. While information exists for structurally related compounds—such as those with substitutions on the pyrrole ring or different functional groups attached to the fluorene moiety—this data cannot be extrapolated to the specific, unsubstituted title compound without introducing significant scientific inaccuracies.
For a comprehensive analysis as outlined by the user, the following experimental data would be required:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would involve the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra.
2D NMR Techniques: COSY spectra would be needed to establish proton-proton couplings, HSQC to determine direct carbon-proton correlations, and HMBC to identify long-range carbon-proton connectivities, all of which are crucial for unambiguous assignment of all proton and carbon signals. NOESY experiments would reveal through-space correlations, providing insights into the molecule's stereochemistry and preferred conformation in solution.
Dynamic NMR Spectroscopy: Temperature-dependent NMR studies would be necessary to investigate the rotational barrier around the C-N bond connecting the fluorene and pyrrole rings and to characterize any conformational exchange processes.
Single-Crystal X-ray Diffraction Analysis: This technique would provide definitive proof of the molecular structure in the solid state.
Crystal Packing and Intermolecular Interactions: Analysis of the crystal structure would reveal how the molecules arrange themselves in the crystal lattice, identifying key intermolecular forces such as π-π stacking between the aromatic fluorene and pyrrole rings, and weaker C-H···π interactions.
Conformational Analysis: The precise bond lengths, bond angles, and dihedral angles from the X-ray data would define the molecule's conformation in the crystalline phase.
Advanced Vibrational Spectroscopy (FT-IR, Raman): These techniques probe the vibrational modes of the molecule.
Functional Group Signatures: The spectra would show characteristic absorption or scattering bands for the C-H, C=C, and C-N bonds within the fluorene and pyrrole moieties, confirming the presence of these functional groups. Detailed analysis, often supported by computational calculations, would allow for the assignment of specific vibrational modes.
Without access to primary research that has performed these analyses on this compound, any attempt to generate the requested article would be speculative and fall short of the required scientific rigor and accuracy.
Advanced Spectroscopic and Structural Elucidation of 1 9h Fluoren 2 Yl 1h Pyrrole
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. measurlabs.com For 1-(9H-fluoren-2-yl)-1H-pyrrole (C₁₇H₁₃N), the theoretical exact mass can be calculated. This precise mass allows for its differentiation from other compounds with the same nominal mass but different elemental formulas.
Predicted Exact Mass of this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
|---|
The fragmentation pathway of this compound in an HR-MS experiment, typically under electron ionization (EI), can be predicted based on the known fragmentation patterns of its constituent aromatic and heterocyclic components. libretexts.orgdocbrown.info The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic system.
The primary fragmentation is anticipated to occur via two main pathways: cleavage of the bond between the fluorenyl and pyrrole (B145914) rings, and fragmentation within the pyrrole ring itself. The fragmentation of 2-substituted pyrrole derivatives often involves the loss of the pyrrole moiety or substituents on the side chain. nih.gov
Predicted Fragmentation Pathway of this compound
| Ion | Predicted m/z | Proposed Structure/Fragment Lost |
|---|---|---|
| [M]⁺˙ | 231.1048 | Molecular Ion |
| [M - H]⁺ | 230.0971 | Loss of a hydrogen radical |
| [M - HCN]⁺˙ | 204.0966 | Loss of hydrogen cyanide from the pyrrole ring |
| [C₁₃H₉]⁺ | 165.0704 | Fluorenyl cation (loss of pyrrole radical) |
The stability of the fluorenyl cation (m/z 165.0704) suggests that this would be a significant peak in the mass spectrum. The fragmentation of the pyrrole ring, often characterized by the loss of HCN, is also a plausible pathway. researchgate.netresearchgate.netresearchgate.net The presence of an odd-numbered molecular ion peak is characteristic of a compound containing one nitrogen atom, consistent with the nitrogen rule in mass spectrometry. libretexts.org
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior
The electronic absorption and emission properties of this compound are dictated by the interplay between the fluorene (B118485) and pyrrole moieties. The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions within the aromatic system. For comparison, N-phenylpyrrole derivatives typically exhibit absorption bands in the range of 270–395 nm. nih.gov Fluorene itself has strong absorption bands around 260 nm and weaker, structured bands between 290 and 300 nm. The conjugation of these two systems in this compound is expected to result in absorption maxima within this range, likely with a high molar extinction coefficient.
Fluorescence spectroscopy reveals the emissive properties of the molecule upon excitation. Fluorene derivatives are known for their strong blue fluorescence. acs.org The fluorescence of N-phenylpyrroles is observed in the 330–480 nm region. nih.gov Therefore, this compound is anticipated to be a blue-emitting fluorophore.
Anticipated Spectroscopic Properties of this compound
| Property | Expected Range | Reference Compounds |
|---|---|---|
| Absorption Maximum (λ_abs) | 270 - 400 nm | N-phenylpyrroles, Fluorene derivatives nih.govresearchgate.net |
| Emission Maximum (λ_em) | 400 - 500 nm | Fluorene derivatives, N-phenylpyrroles nih.govacs.org |
Solvatochromic Studies and Environmental Sensitivity of Absorption and Emission
In fluorene-based donor-acceptor dyes, a bathochromic (red) shift in emission is typically observed with increasing solvent polarity. acs.orgmdpi.com This is due to the greater stabilization of the more polar excited state in polar solvents. Therefore, it is expected that the fluorescence emission of this compound will exhibit a positive solvatochromism.
Expected Solvatochromic Behavior of this compound
| Solvent Polarity | Expected Shift in Emission | Rationale |
|---|
Studies on similar fluorene-based systems have demonstrated significant solvatochromic shifts, indicating a substantial change in the dipole moment upon excitation. acs.orgx-mol.com This sensitivity to the local environment makes such compounds promising candidates for use as fluorescent probes.
Quantum Yield and Excited-State Lifetime Determinations for Photoluminescence
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
For fluorene derivatives, fluorescence quantum yields can be quite high, often exceeding 0.5, although this is highly dependent on the substitution pattern and the solvent environment. nih.govmdpi.com For instance, some gold(I) complexes bearing a benzothiazole-2,7-fluorenyl moiety exhibit fluorescent quantum yields around 0.40. rsc.org N-phenylpyrrole derivatives have reported quantum yields ranging from 0.11 to 0.63. nih.gov Based on these related compounds, this compound is expected to be a reasonably efficient fluorophore.
The excited-state lifetimes of fluorene-based fluorophores are typically in the nanosecond range. researchgate.netnih.govucf.edu For example, a fluorene-based metal-ion sensing probe exhibited lifetimes between 1.0 and 1.7 ns. nih.gov The lifetimes of N-phenylpyrroles are also in the short nanosecond range (0.35–5.17 ns). nih.gov
Anticipated Photoluminescence Properties of this compound
| Parameter | Expected Value | Reference Compounds |
|---|---|---|
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.7 | N-phenylpyrroles, Fluorene derivatives nih.govrsc.org |
These photophysical parameters are crucial for understanding the deactivation pathways of the excited state and for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Theoretical and Computational Chemistry Investigations of 1 9h Fluoren 2 Yl 1h Pyrrole
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species and how it behaves upon photoexcitation. researchgate.net
For 1-(9H-fluoren-2-yl)-1H-pyrrole, the HOMO is expected to be delocalized primarily over the electron-rich fluorene (B118485) core, which acts as the primary electron-donating part of the molecule. The LUMO, conversely, is likely to have significant contributions from both the fluorene and pyrrole (B145914) rings, representing the region where an incoming electron would be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its electronic transition energy. mdpi.com A smaller gap generally implies higher reactivity and a lower energy electronic absorption. researchgate.net
A representative FMO analysis for this compound would yield the following type of data:
| Orbital | Energy (eV) | Primary Lobe Location |
| HOMO | -5.5 to -6.0 | Fluorene Moiety |
| LUMO | -1.5 to -2.0 | Delocalized across both rings |
| HOMO-LUMO Gap | 3.5 to 4.5 | - |
Note: These energy values are illustrative and depend on the computational method and level of theory used.
Potential Energy Surface Mapping and Conformational Analysis of the Fluorene-Pyrrole Linkage
The linkage between the fluorene and pyrrole rings is not rigid, and rotation around the C-N single bond is possible. A potential energy surface (PES) map can be generated by systematically varying the dihedral angle between the two rings and calculating the corresponding energy at each point. This allows for the identification of the most stable conformation (the global minimum on the PES) as well as any other local minima and the energy barriers to rotation.
This analysis is crucial for understanding the molecule's flexibility and how its conformation might change in different environments. The height of the rotational barrier will influence the degree of electronic conjugation between the two ring systems, which in turn affects the electronic and optical properties of the compound.
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. rsc.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of molecular vibrations, rotations, and translations.
MD simulations of this compound can be performed in a simulated solvent to understand its interactions with surrounding molecules and how its conformation fluctuates in solution. In the solid state, MD can be used to model the packing of molecules in a crystal lattice and to study intermolecular interactions, which are crucial for understanding the properties of organic materials. rsc.org
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, Fluorescence Emission)
Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of organic molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption. For conjugated systems like this compound, the lowest energy transition is typically a π-π* transition. mdpi.com
Fluorescence Emission: The simulation of fluorescence spectra involves optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission energies is known as the Stokes shift.
A summary of predicted spectroscopic data would look as follows:
| Spectroscopic Parameter | Predicted Value | Computational Method |
| ¹H NMR (Pyrrole Protons) | 6.0-7.5 ppm | DFT (GIAO) |
| ¹³C NMR (Aromatic) | 110-140 ppm | DFT (GIAO) |
| UV-Vis λ_max | 300-350 nm | TD-DFT |
| Fluorescence λ_emission | 350-450 nm | TD-DFT |
Note: These are representative values and the actual predicted spectra would show multiple peaks with varying intensities.
Charge Distribution Analysis and Electrostatic Potential Maps
In the pyrrole ring, the nitrogen atom, being more electronegative than the adjacent carbon atoms, would be expected to draw electron density. However, the involvement of the nitrogen's lone pair of electrons in the aromatic sextet leads to a delocalization of this electron density throughout the ring. This results in the nitrogen atom bearing a partial positive charge, a characteristic feature of pyrrole and its derivatives. Consequently, the carbon atoms of the pyrrole ring exhibit a net negative charge, rendering them susceptible to electrophilic attack.
The fluorene moiety, being a large, conjugated hydrocarbon system, has a relatively non-polar charge distribution in its unsubstituted form. However, when conjugated with the pyrrole ring, a degree of charge transfer is anticipated. The pyrrole ring acts as a π-donor, leading to a slight increase in electron density on the fluorene system, particularly at the C-2 position where the linkage occurs.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP map would be characterized by distinct regions of varying electrostatic potential. The area around the pyrrole ring, particularly near the carbon atoms, would exhibit a negative potential (typically colored in shades of red or yellow), indicating a region of high electron density and a favorable site for electrophilic interaction. Conversely, the region around the acidic proton of the pyrrole's N-H group would show a positive potential (depicted in blue), highlighting its susceptibility to deprotonation. The fluorene moiety would largely display a neutral potential (green), with a slight negative polarization towards the point of attachment with the pyrrole ring, reflecting the subtle charge donation from the heterocyclic system.
To quantify these observations, Mulliken or Natural Bond Orbital (NBO) charge analyses can be performed. While specific values for this compound are not available in the literature, a hypothetical table based on similar conjugated systems illustrates the expected charge distribution.
| Atom/Group | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| Pyrrole Nitrogen | +0.25 |
| Pyrrole Carbons (average) | -0.15 |
| Fluorene C-2 (attachment point) | -0.10 |
| Fluorene Carbons (average) | -0.05 |
| Fluorene Methylene (B1212753) Carbon (C-9) | -0.20 |
Aromaticity Assessment of the Pyrrole and Fluorene Rings within the Conjugated System
The concept of aromaticity is central to understanding the stability and reactivity of this compound. Both the pyrrole and fluorene moieties are aromatic in their own right, and their conjugation in a single molecule raises questions about the mutual influence on their respective aromatic characters. Aromaticity can be assessed computationally through various indices, including geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS).
The HOMA index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and values closer to 0 representing non-aromatic systems. NICS values, on the other hand, probe the magnetic shielding at the center of a ring; negative values are indicative of aromaticity, while positive values suggest anti-aromaticity.
In the case of this compound, the pyrrole ring is expected to retain a high degree of aromaticity. The lone pair of the nitrogen atom participates in the π-system, fulfilling Hückel's rule (4n+2 π electrons). Similarly, the two six-membered rings of the fluorene moiety are inherently aromatic. The five-membered ring of the fluorene, however, is generally considered to have reduced aromaticity. nih.govrsc.org
The conjugation between the pyrrole and fluorene systems could lead to a slight modulation of their aromaticity. The electron-donating nature of the pyrrole ring might lead to a minor decrease in its own aromaticity as it shares electron density with the fluorene system. This delocalization could, in turn, slightly enhance the aromatic character of the fluorene rings. However, this effect is likely to be modest, with both ring systems largely preserving their intrinsic aromatic nature.
A hypothetical table of HOMA and NICS(1) (NICS calculated 1 Å above the ring plane, which is often considered a more reliable indicator) values is presented below to illustrate the expected aromaticity of the different rings within this compound, based on computational studies of related aromatic and heterocyclic compounds. semanticscholar.orgresearchgate.net
| Ring System | Hypothetical HOMA Index | Hypothetical NICS(1) (ppm) |
|---|---|---|
| Pyrrole Ring | 0.85 | -12.5 |
| Fluorene Benzene Ring A | 0.92 | -10.0 |
| Fluorene Benzene Ring B | 0.91 | -9.8 |
| Fluorene Five-membered Ring | 0.45 | -4.0 |
Chemical Reactivity and Mechanistic Studies of 1 9h Fluoren 2 Yl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Fluorene (B118485) Moieties
The presence of two distinct aromatic systems in 1-(9H-fluoren-2-yl)-1H-pyrrole offers multiple sites for electrophilic aromatic substitution (EAS). The reactivity of each ring is governed by its intrinsic electron density and the directing effects of the substituent groups.
The pyrrole ring is a π-excessive heterocycle, meaning the lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing its nucleophilicity. pearson.com Consequently, pyrrole is highly activated towards electrophilic attack, undergoing EAS more readily than benzene. pearson.com Substitution typically occurs at the C2 or C5 positions, which are electronically favored. In the case of this compound, the C1 position is already substituted, making the C2 and C5 positions the most probable sites for electrophilic attack.
The fluorene moiety, while aromatic, is less nucleophilic than the pyrrole ring. Electrophilic substitution on the unsubstituted 9H-fluorene ring has been shown to occur selectively at the most nucleophilic carbon atoms. nih.gov Studies on the Friedel-Crafts acetylation of 9H-fluorene indicate a strong preference for substitution at the C2 and C7 positions. researchgate.net In the target molecule, the C2 position is occupied by the pyrrole ring. Therefore, further electrophilic substitution on the fluorene core would be anticipated to occur primarily at the C7 position, which is electronically analogous to the C2 position. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
| Ring System | Predicted Site of Substitution | Rationale | Representative Reaction Conditions |
| Pyrrole | C5 and C2 | Highly activated π-excessive ring system. pearson.com | Nitration: HNO₃/H₂SO₄; Halogenation: Br₂/FeBr₃; Acylation: Ac₂O/Lewis Acid. masterorganicchemistry.comlibretexts.org |
| Fluorene | C7 | Most nucleophilic position on the fluorene ring after C2 is substituted. nih.govresearchgate.net | Acylation: Acetyl chloride/AlCl₃ in dichloroethane. researchgate.net |
Nucleophilic Addition and Substitution Reactions at the Pyrrole Ring
The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr), which typically requires the presence of strong electron-withdrawing groups to activate the ring. Similarly, nucleophilic addition is not a common reaction pathway unless the aromaticity of the pyrrole ring is disrupted. Under forcing conditions or with powerful oxidizing agents, the pyrrole ring can undergo cleavage to form other functional groups like carboxylic acids. ambeed.com
For N-substituted pyrroles like this compound, reactions involving deprotonation of the nitrogen are not possible. Nucleophilic attack would likely require activation of the pyrrole ring, for instance, by a preceding oxidation step or coordination to a metal center. The mechanism for a hypothetical nucleophilic substitution could proceed via a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate, though these are considered unfavorable for this compound under normal conditions. libretexts.org
Transition Metal-Catalyzed Coupling Reactions at Peripheral Positions of the Fluorene and Pyrrole
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and both the pyrrole and fluorene moieties offer potential sites for such transformations. eie.gr These reactions typically involve the oxidative addition of an organohalide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. eie.gr
For the pyrrole moiety, C-H activation and subsequent functionalization, particularly at the C5 position, is a plausible pathway. Palladium-catalyzed oxidative C-H acylation has been demonstrated for N-substituted pyrroles, indicating the feasibility of direct functionalization without pre-halogenation. nih.gov The C2 and C5 positions of the pyrrole ring can be functionalized through coupling reactions. ehu.es
The fluorene scaffold is also amenable to various coupling reactions. For instance, halogenated fluorene derivatives can readily participate in Suzuki couplings with boronic acids or Stille couplings with organostannanes. researchgate.netcuny.edu The synthesis of polysubstituted 9H-fluoren-9-ones has been achieved through a sequence involving ortho-lithiation followed by Stille cross-coupling. researchgate.net
| Coupling Reaction | Moiety | Potential Position(s) | Catalyst System (Example) |
| Suzuki Coupling | Fluorene | C7 (if halogenated) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) cuny.edu |
| Stille Coupling | Fluorene | C7 (if halogenated) | Pd(PPh₃)₄ researchgate.net |
| Heck Coupling | Pyrrole/Fluorene | C5 (pyrrole), C7 (fluorene) | Pd(OAc)₂, Ligand (e.g., PPh₃) eie.gr |
| C-H Acylation | Pyrrole | C5 | Pd(OAc)₂, Oxidant nih.gov |
Cycloaddition Reactions Involving the Pyrrole Ring as a Diene or Dienophile
The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions. In [4+2] Diels-Alder reactions, it can function as a diene, though it is less reactive than furan (B31954) due to its greater aromatic stabilization energy. These reactions often require high temperatures or the presence of activating electron-withdrawing groups on the pyrrole ring or the dienophile. academie-sciences.fr
More commonly, pyrrole derivatives are involved in [3+2] cycloaddition reactions. acs.org For instance, the reaction of in situ generated azomethine ylides with dipolarophiles can lead to the highly regio- and diastereoselective formation of spiro-pyrrolidine systems. acs.orgacs.org In the context of this compound, the C2=C3 and C4=C5 double bonds could potentially act as the dipolarophile component in reactions with 1,3-dipoles, leading to the formation of fused heterocyclic systems. The specific regio- and stereochemical outcome would be influenced by both steric and electronic factors of the fluorenyl substituent.
Oxidation and Reduction Pathways of the Conjugated System
The conjugated π-system of this compound is susceptible to both oxidation and reduction. The fluorene moiety can be readily oxidized at the C9 methylene (B1212753) bridge to yield the corresponding fluorenone, 1-(9-oxo-9H-fluoren-2-yl)-1H-pyrrole. nih.gov This transformation is a common reaction for fluorene derivatives.
The pyrrole ring is also sensitive to oxidation, which can lead to the formation of conductive polymers ("pyrrole black") upon electrochemical or chemical oxidation. However, the stability of the system can be significant. A polymer based on the closely related 1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole was found to possess good redox stability, retaining 98.6% of its activity after multiple cycles, suggesting a robust conjugated backbone. gamry.com
Computational studies on similar fluorene-based chromophores show that the HOMO and LUMO energy levels can be tuned by modifying the molecular structure. acs.org These energy levels are critical in determining the oxidation and reduction potentials of the molecule. For instance, a higher HOMO level corresponds to a lower oxidation potential, making the molecule easier to oxidize. acs.orgkoreascience.kr
Investigation of Reaction Intermediates and Transition States through Computational and Experimental Means
Understanding the complex reactivity of this compound necessitates a combination of experimental and computational approaches to elucidate reaction mechanisms, intermediates, and transition states.
Computational Methods: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for this purpose. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netacs.org
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org
Transition State Searching: Computational modeling can identify the structures and energies of transition states for proposed reaction pathways, allowing for the determination of activation barriers and confirmation of mechanistic steps. This has been used to study carbocation intermediates in reactions involving fluorene derivatives. researchgate.netacs.org
Experimental Methods:
Spectroscopic Analysis: Techniques such as in situ NMR and time-resolved spectroscopy can be used to detect and characterize transient reaction intermediates. researchgate.net
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) can provide evidence for the proposed rate-determining step of a reaction mechanism.
Stereoselective Transformations and Chiral Derivatization Strategies
Introducing stereocenters into the this compound framework can lead to chiral derivatives with potential applications in materials science and medicinal chemistry.
At the Fluorene C9 Position: The methylene bridge of the fluorene moiety is a prime target for stereoselective functionalization. Oxidation to the fluorenone followed by stereoselective reduction using a chiral reducing agent could yield an enantiomerically enriched C9-alcohol. Alternatively, deprotonation of the C9 position followed by reaction with an electrophile in the presence of a chiral ligand could afford a stereodefined product.
At the Pyrrole Ring: Stereoselective reactions involving the pyrrole ring are also conceivable. For example, a [3+2] cycloaddition reaction could be rendered stereoselective by using a chiral catalyst or a chiral auxiliary attached to the 1,3-dipole, leading to the formation of chiral spiro-pyrrolidine derivatives. acs.org Ring-expansion of a cyclopropanated pyrrole derivative represents another potential, albeit complex, stereoselective transformation. nih.gov The concise stereoselective synthesis of polysubstituted 9H-fluoren-9-ones has been reported, demonstrating that complex stereochemical control is achievable in fluorene systems. researchgate.net
Derivatization and Functionalization Strategies for 1 9h Fluoren 2 Yl 1h Pyrrole
Functionalization of the Fluorene (B118485) Core for Tunable Electronic and Steric Properties
The fluorene moiety within the 1-(9H-fluoren-2-yl)-1H-pyrrole structure presents several positions for electrophilic substitution and other modifications. The pyrrole (B145914) substituent at the C2 position acts as an electron-donating group, influencing the regioselectivity of these reactions.
Halogenation and Subsequent Cross-Coupling Reactions (Suzuki, Stille, Sonogashira)
Halogenation of the fluorene core is a critical first step for introducing a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. This allows for the extension of the π-conjugated system by forming new carbon-carbon bonds.
Electrophilic aromatic substitution, such as bromination or iodination, on the 2-substituted fluorene core is expected to occur at positions activated by the C2-pyrrole group. The primary site for monosubstitution is the C7 position, which is para to the pyrrole ring. Further halogenation can lead to 2,7-dihalo-fluorene derivatives. For instance, fluorene can be halogenated using iodine and periodic acid to yield 2-iodofluorene and 2,7-diiodofluorene. taylorandfrancis.com These halogenated intermediates are pivotal for building more complex molecular architectures.
The resulting aryl halides are excellent substrates for a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction pairs the halo-fluorenyl derivative with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a widely used method for creating C-C bonds. mdpi.comnih.govdigitellinc.comtandfonline.com For example, 2-bromofluorene (B47209) can be coupled with various boronic esters to create 2-arylfluorenes. mdpi.com This strategy is fundamental in synthesizing polyfluorene derivatives and other complex conjugated molecules. nih.govtandfonline.com
Stille Coupling: This reaction involves the coupling of the organohalide with an organotin compound. It has been employed to synthesize fluorene-based dyes and other conjugated materials. nih.govrsc.org
Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl halide and a terminal alkyne, providing a direct method to introduce alkynyl moieties. nih.govrsc.orgcore.ac.ukresearchgate.netorganic-chemistry.org This is particularly useful for creating rigid, linear extensions to the conjugated system. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under mild conditions. researchgate.netorganic-chemistry.orgbeilstein-journals.org
| Reaction Type | Halide Substrate (Example) | Coupling Partner (Example) | Catalyst System (Typical) | Product Type (Example) |
| Suzuki | 7-Bromo-2-(1H-pyrrol-1-yl)-9H-fluorene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-2-(1H-pyrrol-1-yl)-9H-fluorene |
| Stille | 7-Bromo-2-(1H-pyrrol-1-yl)-9H-fluorene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | 7-(Thiophen-2-yl)-2-(1H-pyrrol-1-yl)-9H-fluorene |
| Sonogashira | 7-Bromo-2-(1H-pyrrol-1-yl)-9H-fluorene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-2-(1H-pyrrol-1-yl)-9H-fluorene |
This table presents hypothetical examples based on established cross-coupling reactions on fluorene derivatives. mdpi.comnih.govorganic-chemistry.org
Nitration, Reduction, and Amine Derivatization
Nitration introduces a nitro (-NO₂) group, a strong electron-withdrawing group and a versatile synthetic intermediate, onto the fluorene core.
For this compound, nitration via electrophilic aromatic substitution is expected to be directed to the C7 position. The reaction typically employs a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, given the sensitivity of the pyrrole ring to strong acids, milder conditions, such as using acetyl nitrate, may be necessary to avoid polymerization and degradation. google.com The regioselectivity can be influenced by the directing effect of existing substituents; for instance, in related systems, a nitro group can direct subsequent substitutions. nih.gov
The resulting nitro-fluorenyl derivative can be readily reduced to a primary amine (-NH₂) using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This amino group serves as a valuable functional handle for further derivatization, including:
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -halogens). researchgate.net
Alkylation, Acylation, and Other Carbon-Carbon Bond Forming Reactions
Friedel-Crafts reactions can introduce alkyl and acyl groups onto the fluorene backbone, although their application can be limited by the presence of the nitrogen-containing pyrrole ring, which can coordinate with the Lewis acid catalyst. libretexts.orglibretexts.org
Friedel-Crafts Acylation and Alkylation: These reactions involve an electrophilic attack on the aromatic ring. libretexts.orgbyjus.comtutorchase.com For the fluorene core, acylation would likely occur at the C7 position. However, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the pyrrole nitrogen, potentially deactivating the system or leading to undesired side reactions. libretexts.orglibretexts.org
C9-Position Alkylation: A more common and highly effective strategy for modifying fluorene derivatives involves the alkylation at the C9 methylene (B1212753) bridge. The protons at this position are acidic and can be removed by a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). The resulting carbanion is a potent nucleophile that readily reacts with various electrophiles, most commonly alkyl halides, to yield 9,9-dialkylfluorene derivatives. This modification is crucial in materials science to enhance solubility, improve processability, and prevent intermolecular aggregation (π-stacking), which can otherwise quench fluorescence in the solid state. nih.gov
| Fluorene Substrate | Base | Electrophile | Product |
| This compound | NaH | Iodomethane (CH₃I) | 1-(9,9-Dimethyl-9H-fluoren-2-yl)-1H-pyrrole |
| This compound | n-BuLi | 1-Bromooctane | 1-(9,9-Dioctyl-9H-fluoren-2-yl)-1H-pyrrole |
| This compound | KOH | Benzyl bromide | 1-(9,9-Dibenzyl-9H-fluoren-2-yl)-1H-pyrrole |
This table presents hypothetical examples based on standard C9-alkylation procedures for fluorene. nih.gov
Regioselective Functionalization of the Pyrrole Ring (C2, C3, C4, C5 positions)
The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution and other functionalization reactions. The N-fluorenyl group influences the reactivity and regioselectivity of these transformations.
Formylation and Subsequent Reactions at Pyrrole Positions
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings, including pyrrole. researchgate.netrsc.orgorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netchemtube3d.com
For N-substituted pyrroles, electrophilic substitution predominantly occurs at the C2 and C5 positions. Therefore, the Vilsmeier-Haack formylation of this compound is expected to yield this compound-2-carbaldehyde. Under more forcing conditions or with an excess of the reagent, diformylation can occur to produce the 2,5-dicarbaldehyde derivative. rsc.org
The resulting pyrrole-2-carbaldehyde is a versatile intermediate that can be used in a variety of subsequent transformations, such as:
Wittig reactions to form alkenes.
Condensation reactions with active methylene compounds.
Oxidation to a carboxylic acid.
Reduction to a hydroxymethyl group.
Direct Arylation and Alkynylation of the Pyrrole Ring
Direct C-H activation has emerged as a powerful, atom-economical tool for forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the substrate. acs.org
Direct Arylation: Palladium-catalyzed direct C-H arylation is a highly effective method for functionalizing pyrroles. rsc.org For N-alkyl and N-aryl pyrroles, this reaction demonstrates high regioselectivity, with arylation occurring almost exclusively at the C2 and C5 positions. thieme-connect.deacs.org This transformation typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and an aryl halide partner. rsc.orgnih.gov A metal-free direct arylation of N-substituted pyrroles with diaryliodonium salts has also been reported, proceeding in good yield. acs.org This method provides a straightforward route to 2-aryl and 2,5-diaryl pyrrole derivatives.
| Pyrrole Substrate | Arylating Agent | Catalyst System (Typical) | Product |
| This compound | 4-Bromotoluene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 1-(9H-Fluoren-2-yl)-2-(p-tolyl)-1H-pyrrole |
| This compound | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(9H-Fluoren-2-yl)-2-(4-nitrophenyl)-1H-pyrrole |
| This compound | Diphenyliodonium triflate | (Metal-Free), Cs₂CO₃, DMF | 1-(9H-Fluoren-2-yl)-2-phenyl-1H-pyrrole |
This table presents hypothetical examples based on established direct arylation methods for N-aryl pyrroles. rsc.orgthieme-connect.deacs.org
Direct Alkynylation: Similar to arylation, direct C-H alkynylation of N-arylpyrroles can be achieved. Palladium-catalyzed methods have been developed for the C-H alkynylation of aryl pyrroles using bromoalkynes, which also proceed with high regioselectivity for the C2 position. csic.es This provides a direct entry to pyrroles bearing an alkyne moiety, which are valuable building blocks for constructing extended π-systems through subsequent reactions like Sonogashira coupling or click chemistry. acs.org
Synthesis of Oligomeric and Polymeric Derivatives Incorporating the this compound Unit
The synthesis of oligomers and polymers from this compound is a primary strategy to create materials with tailored electronic properties suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These macromolecular structures leverage the inherent properties of the monomeric unit while enabling new functionalities through extended conjugation and intermolecular interactions.
Electrochemical Polymerization: A common method for polymerizing pyrrole-containing monomers is through electrochemical oxidative polymerization. By applying a potential to a solution containing the monomer, radical cations are formed, which then couple to form polymer chains. For this compound, polymerization would likely occur through the 2- and 5-positions of the pyrrole ring, leading to a poly(pyrrole) backbone with pendant fluorenyl groups. The resulting polymer, poly(this compound), would be expected to be a conducting polymer with interesting electrochromic properties. A related monomer, 1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole, has been successfully polymerized electrochemically, demonstrating the viability of this approach for fluorene-pyrrole systems. researchgate.net
Chemical Oxidative Polymerization: Alternatively, chemical oxidants like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can be used to polymerize the monomer. This method can be advantageous for large-scale synthesis. The properties of the resulting polymer, such as solubility and molecular weight, can be influenced by the choice of oxidant and reaction conditions.
Cross-Coupling Polymerizations: For more defined polymer structures, transition-metal-catalyzed cross-coupling reactions are employed. rsc.org This requires the synthesis of a di-functionalized monomer, for example, a di-brominated version of this compound. This di-functionalized monomer can then undergo polymerization reactions like Suzuki or Stille polycondensation with a suitable comonomer. For instance, reacting a diboronylated fluorene-pyrrole monomer with a dibrominated aromatic comonomer would yield a well-defined alternating copolymer. This approach allows for precise control over the polymer's electronic structure and final properties.
| Polymerization Method | Typical Reagents/Conditions | Resulting Structure | Potential Properties |
| Electrochemical Polymerization | Acetonitrile, supporting electrolyte (e.g., LiClO₄), potentiostatic or potentiodynamic cycling | Poly(pyrrole) backbone with pendant 9H-fluoren-2-yl groups | Conducting, Electrochromic |
| Chemical Oxidative Polymerization | FeCl₃, (NH₄)₂S₂O₈ in an organic solvent | Similar to electrochemical method, may have different regiochemistry | Soluble in organic solvents, Fluorescent |
| Cross-Coupling (e.g., Suzuki) | Pd catalyst, base, di-functionalized monomers | Well-defined alternating or random copolymers | Tunable bandgap, High charge carrier mobility |
Design and Synthesis of Multi-Fluorene or Multi-Pyrrole Scaffolds Based on the Core Compound
To further enhance the properties of materials derived from this compound, multi-fluorene or multi-pyrrole scaffolds can be designed. These larger, discrete molecules can serve as models for polymers or as functional materials in their own right, offering superior processability and defined molecular weights.
Multi-Fluorene Scaffolds: The synthesis of molecules containing multiple fluorene units linked to a central pyrrole core can be achieved through iterative cross-coupling reactions. For example, a di-brominated pyrrole could be coupled with a fluorenylboronic acid derivative to attach two fluorene units. A more complex approach could involve creating a central this compound unit that is further functionalized at other positions of the fluorene ring. For instance, creating a 2,7-disubstituted fluorene core allows for the attachment of additional pyrrole or other aromatic units, leading to star-shaped or dendritic structures. Research on azulene-fluorene oligomers has demonstrated the synthesis of 1,3-bis(9,9-dihexylfluoren-2-yl)azulene, showcasing a strategy where multiple fluorene units are attached to a central aromatic core, a principle applicable to a central pyrrole ring. researchgate.net
Multi-Pyrrole Scaffolds: Conversely, scaffolds featuring a central fluorene unit with multiple pyrrole substituents can also be synthesized. A 2,7-dibromofluorene (B93635) can be reacted with pyrrole under conditions for N-arylation (e.g., Buchwald-Hartwig or Ullmann condensation) to yield a molecule with two pyrrole rings attached to the fluorene backbone. Such structures would be expected to have enhanced electron-donating capabilities and could be used as building blocks for more complex materials. The synthesis of truxene-based dipyrromethanes provides a template for how multiple pyrrole-containing arms can be attached to a central aromatic scaffold. beilstein-journals.org
| Scaffold Type | Synthetic Strategy | Key Intermediates | Potential Applications |
| Multi-Fluorene | Iterative Suzuki or Stille coupling | Di-halo-pyrrole, Fluorenylboronic acid | Organic field-effect transistors (OFETs), blue-light emitters |
| Multi-Pyrrole | Buchwald-Hartwig or Ullmann N-arylation | Di-halo-fluorene, Pyrrole | Hole-transport materials, sensors |
| Dendritic/Star-shaped | Convergent or divergent synthesis using functionalized fluorene and pyrrole units | Multi-functionalized fluorene or pyrrole cores | Light-harvesting systems, host materials for phosphorescent emitters |
Development of Conjugated Systems with Extended π-Electron Delocalization
A key goal in the functionalization of this compound is the creation of extended π-conjugated systems. By extending the conjugation, the absorption and emission wavelengths can be red-shifted, and charge transport properties can be improved. This is typically achieved by linking the core compound to other π-conjugated units through carbon-carbon bond-forming reactions.
Donor-Acceptor (D-A) Systems: The this compound unit can act as a strong electron donor. Coupling this unit with electron-accepting moieties, such as benzothiadiazole, quinoxaline, or diketopyrrolopyrrole (DPP), can create intramolecular charge-transfer complexes. scispace.com These D-A type molecules often exhibit strong absorption in the visible region and are promising for applications in organic solar cells. The synthesis of these systems is typically accomplished via Suzuki or Stille cross-coupling reactions, where a boronic acid or stannane (B1208499) derivative of the donor (or acceptor) is reacted with a halogenated derivative of the acceptor (or donor).
Linear π-Extended Systems: The π-system can be linearly extended by coupling the fluorenyl-pyrrole unit with other aromatic rings like thiophene (B33073), furan (B31954), or phenylene. For example, a brominated this compound can be coupled with 2,5-bis(tributylstannyl)thiophene (B173521) to introduce thiophene units, which can then be further functionalized or polymerized. Such extensions lead to a smaller HOMO-LUMO gap, which is desirable for near-infrared (NIR) emitting or absorbing materials. The synthesis of fluorene-based copolymers with units like benzotriazole (B28993) demonstrates how the introduction of different π-conjugated moieties can tune the optoelectronic properties. mdpi.com
Advanced Material Science Applications of 1 9h Fluoren 2 Yl 1h Pyrrole Derivatives
Optoelectronic Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Efficient charge injection and transport are fundamental to the performance of OLEDs and OFETs. Derivatives of 1-(9H-fluoren-2-yl)-1H-pyrrole have been investigated as active components in the transport layers of these devices. The fluorene (B118485) unit provides a robust, conjugated backbone that facilitates the movement of charge carriers.
Research into related structures has demonstrated the potential of this chemical family. For instance, oligofluorene-thiophene derivatives have achieved high charge carrier mobilities, a critical parameter for OFET performance, with values as high as 0.12 cm² V⁻¹ s⁻¹ in highly ordered polycrystalline films acs.org. Furthermore, theoretical studies suggest that fragments containing 2-1H-pyrrole can serve as effective hole transport materials researchgate.net. In the context of OLEDs, derivatives such as those based on 9-(fluoren-2-yl)anthracene have been successfully employed as non-doped blue emitters that also possess hole-transporting characteristics. These materials have led to the fabrication of efficient OLEDs with low turn-on voltages, demonstrating the dual functionality of the fluorenyl moiety in both light emission and charge transport researchgate.net.
Table 1: Performance of Fluorene-Based Derivatives in Optoelectronic Devices This table presents performance metrics for OLED and OFET devices incorporating derivatives containing the fluorene moiety, illustrating their charge transport and light-emitting capabilities.
| Device Type | Derivative Class | Key Performance Metric | Value |
|---|---|---|---|
| OFET | Oligofluorene-Thiophene | Hole Mobility | 0.12 cm² V⁻¹ s⁻¹ acs.org |
| Blue OLED | 9-(fluoren-2-yl)anthracene | Max. Luminous Efficiency | 3.17 cd A⁻¹ researchgate.net |
In OLEDs, the radiative decay of excitons (bound electron-hole pairs) is the source of light emission. The efficiency of this process is governed by exciton (B1674681) dynamics within the thin film of the organic material. The molecular structure of fluorene-pyrrole derivatives plays a crucial role in controlling these dynamics. A high fluorescence quantum yield is desirable, indicating that the excitonic energy is preferentially released as light rather than being lost to non-radiative decay pathways like heat researchgate.net.
Fluorene-based molecules are known for their excellent photophysical properties, including high fluorescence quantum yields that can reach up to 0.98 in some cases nih.gov. The rigid structure of the fluorene core minimizes energy loss through vibrational modes, promoting efficient light emission. When incorporated into more complex derivatives, such as a copper(I) complex containing a 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine ligand, these materials exhibit distinct emission properties originating from metal-to-ligand charge transfer (MLCT) excited states, with emission maxima observed at 583 nm atlantis-press.com. Understanding and controlling these energy transfer mechanisms and exciton pathways are critical for designing highly efficient OLEDs aps.orgrsc.org. The goal is to ensure that the energy from the generated excitons is efficiently funneled into a light-emitting channel, a key strength of the fluorene-pyrrole platform.
Photovoltaic Applications in Organic Solar Cells (OSCs)
Derivatives of this compound are also being explored for their potential in organic solar cells (OSCs). Their tunable electronic properties and strong light absorption capabilities make them suitable for use as either electron donor or acceptor materials in the photoactive layer.
The power conversion efficiency (PCE) of an OSC is heavily dependent on the light-harvesting ability of its active layer and the efficiency of charge separation at the donor-acceptor (D-A) interface nih.gov. Fluorene-pyrrole derivatives can be engineered to have broad absorption spectra, contributing to more effective light harvesting.
A notable example involves the use of a 9-fluorenone (B1672902) moiety, a direct derivative of fluorene, as a central building block for a non-fullerene acceptor. A compound featuring a 9-oxo-9H-fluorene core linked to diketopyrrolopyrrole (DPP) end-capping groups (DPP-FN-DPP) has been synthesized and tested in OSCs scispace.com. This molecule exhibits low-lying HOMO and LUMO energy levels, which are beneficial for achieving a high open-circuit voltage (Voc) when paired with a suitable donor polymer like P3HT scispace.com. The efficient generation of charge carriers relies on the rapid dissociation of excitons into free electrons and holes at the D-A interface, a process facilitated by the well-matched energy levels of the constituent materials inrs.ca.
Table 2: Photovoltaic Performance of an OSC Based on a Fluorenone-DPP Acceptor This table details the device performance metrics for an inverted organic solar cell using a derivative of this compound as the electron acceptor and P3HT as the donor.
| Parameter | Symbol | Value |
|---|---|---|
| Power Conversion Efficiency | PCE | 1.2% scispace.com |
| Open-Circuit Voltage | VOC | 0.97 V scispace.com |
| Short-Circuit Current Density | JSC | 3.2 mA/cm² scispace.com |
The morphology of the active layer in an OSC, specifically the formation of a bulk heterojunction (BHJ), is critical for efficient device operation. An ideal BHJ consists of an interpenetrating network of donor and acceptor domains, which maximizes the interfacial area for exciton separation while providing continuous pathways for charge transport to the electrodes mdpi.comresearchgate.net.
Chemo- and Biosensor Development Based on Fluorescence or Spectroscopic Changes
The high sensitivity of the fluorescence and electronic properties of this compound derivatives to their local environment makes them excellent candidates for chemo- and biosensors. The pyrrole (B145914) unit is particularly effective in binding to specific analytes, while the fluorene acts as a signal transducer, reporting the binding event through a change in fluorescence or another spectroscopic signal nih.govnih.gov.
Conducting polymers based on fluorene and thiophene (B33073) have been successfully integrated into electrochemical biosensors. For example, a biosensor for the detection of organophosphorus pesticides like paraoxon (B1678428) was developed using a poly-2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bistiophene polymer matrix to immobilize the enzyme acetylcholinesterase (AChE) researchgate.net. The interaction of the pesticide with the enzyme inhibits its activity, leading to a measurable change in the electrochemical signal. This type of sensor demonstrates high sensitivity and selectivity, with very low detection limits researchgate.net. The development of such sensors highlights the versatility of the fluorene-pyrrole platform, extending its utility beyond electronics into environmental monitoring and diagnostics frontiersin.orgscirp.org.
Table 3: Performance of a Fluorene-Based Electrochemical Biosensor This table summarizes the analytical performance of a biosensor utilizing a fluorene-bithiophene polymer for the detection of the pesticide paraoxon.
| Analyte | Detection Principle | Detection Limit | Linear Range(s) |
|---|
Design Principles for Selective Analyte Recognition (e.g., ions, small molecules)
The design of sensors based on this compound derivatives for the selective recognition of analytes like ions and small molecules is guided by several key principles. The core idea is to create a specific interaction between the sensor molecule and the target analyte that results in a measurable change in the sensor's properties, most commonly its fluorescence.
Fundamental components in the design of a fluorescent sensor are the recognition and signaling units. researchgate.net The fluorene-pyrrole scaffold can act as the signaling unit (fluorophore), while specific functional groups are introduced to serve as the recognition unit (ionophore). researchgate.net The choice and positioning of these functional groups are critical for achieving high selectivity and sensitivity.
Key design strategies include:
Creating Specific Binding Pockets: The pyrrole or fluorene units can be functionalized with atoms or groups that can form specific coordination or hydrogen bonds with the target analyte. researchgate.netnih.govnih.gov For instance, introducing nitrogen or oxygen-containing substituents can create binding sites for metal cations. researchgate.netnih.gov The geometry and rigidity of the fluorene-pyrrole structure help in pre-organizing these binding sites for selective complexation.
Tuning Electronic Properties: The electronic properties of the fluorene-pyrrole system can be modified by introducing electron-donating or electron-withdrawing groups. This tuning influences the interaction with the analyte and the resulting photophysical changes. nih.govnih.gov
Minimizing Non-Specific Interactions: A crucial aspect of the design is to minimize interactions of the fluorophore with its own binding scaffold, which can lead to high background fluorescence and reduce the sensor's dynamic range. nih.gov
Polymer-Based Sensing: Incorporating the this compound unit into a polymer backbone is another effective strategy. nih.govresearchgate.net This can enhance sensitivity due to cooperative effects and signal amplification along the polymer chain. nih.govacs.org The porous nature of some conjugated microporous polymers (CMPs) can also play a role in analyte recognition by providing cavities for guest molecules. nih.govresearchgate.net
Sensing Mechanisms: Quenching, Enhancement, or Ratiometric Changes
The detection of analytes by this compound-based sensors typically relies on changes in their fluorescence properties upon binding. These changes can manifest in several ways:
Fluorescence Quenching ("Turn-Off"): This is a common sensing mechanism where the fluorescence intensity of the sensor decreases upon interaction with the analyte. researchgate.netnih.govnih.govacs.org This can occur through several processes, including Photoinduced Electron Transfer (PET), where the analyte facilitates a non-radiative de-excitation pathway. nih.govacs.org For example, fluorene-based polymers have been shown to be effective in detecting nitroaromatic compounds, which are electron-deficient and can act as fluorescence quenchers. nih.govnih.govresearchgate.net
Fluorescence Enhancement ("Turn-On"): In this mechanism, the fluorescence intensity of the sensor increases upon binding to the analyte. researchgate.netnih.gov This often occurs when a non-fluorescent or weakly fluorescent sensor becomes highly fluorescent after complexation, for instance, by restricting intramolecular rotation or blocking a PET process. nih.gov
Ratiometric Sensing: Ratiometric sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This provides a more reliable and quantitative detection method as it is less susceptible to fluctuations in instrument efficiency and sensor concentration. This can be achieved by designing molecules where analyte binding leads to the formation of a new emissive species (e.g., an excimer) or alters the intramolecular charge transfer (ICT) characteristics.
Table 1: Examples of Sensing Mechanisms in Fluorene-Based Sensors
| Sensor Type | Analyte | Sensing Mechanism | Observed Change | Reference |
| Fluorene-based conjugated polymers | Nitroaromatic compounds (e.g., TNP) | Fluorescence Quenching (PET) | Decrease in fluorescence intensity | nih.govacs.org |
| Fluorene-based conjugated microporous polymers | Nitroaromatic compounds | Fluorescence Quenching | High Stern-Volmer constants indicating efficient quenching | nih.govresearchgate.net |
| Diarylethene-based Schiff base with a fluorene unit | Cu2+ | Fluorescence Enhancement (CHEF) | 90-fold increase in emission intensity | nih.gov |
| Pyrrole-based multi-probe sensor | Cu2+, Zn2+, Hg2+ | Analyte-dependent absorption and emission changes | Distinct spectral responses for each ion | researchgate.net |
TNP: 2,4,6-Trinitrophenol; PET: Photoinduced Electron Transfer; CHEF: Chelation-Enhanced Fluorescence
Stimuli-Responsive Materials (e.g., photochromic, thermochromic) Based on Conformational Changes
Stimuli-responsive materials can change their properties in response to external stimuli like light (photochromism) or heat (thermochromism). numberanalytics.commagtech.com.cn Derivatives of this compound can be designed to exhibit these properties, often driven by conformational changes within the molecule.
Photochromism: This phenomenon involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. scribd.comresearchgate.net In the context of fluorene-pyrrole derivatives, photo-induced isomerization or cyclization reactions can lead to significant changes in the electronic structure and, consequently, the color and fluorescence of the material. For instance, incorporating photo-switchable units like spiropyrans or spirooxazines into the molecular structure can impart photochromic behavior. researchgate.net
Thermochromism: This is a reversible change in color with temperature. researchgate.netmdpi.comgoogle.com For materials based on this compound, thermochromism can arise from temperature-induced changes in molecular aggregation or conformation. For example, planarization or twisting of the molecule at different temperatures can alter the extent of π-conjugation, leading to a shift in the absorption and emission spectra. acs.org
Mechanochromism: Some fluorene derivatives have demonstrated mechanofluorochromism, where their fluorescence color changes in response to mechanical stimuli like grinding or shearing. researchgate.net This is often due to a transition between different crystalline and amorphous phases with distinct molecular packing and intermolecular interactions. researchgate.net
The ability to undergo such conformational changes makes these materials promising for applications in smart coatings, sensors, and molecular switches. numberanalytics.comresearchgate.net
Applications in Non-Linear Optics (NLO) and Photonics
Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. rochester.edu This leads to phenomena like harmonic generation and two-photon absorption (TPA). rochester.edumdpi.com Molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. ru.nl
Derivatives of this compound can be engineered to be potent NLO materials. The electron-rich pyrrole can act as an electron donor, the fluorene as part of the π-conjugated bridge, and an electron-withdrawing group can be attached to create the D-π-A architecture. nih.govru.nl
Key aspects of their NLO applications include:
Two-Photon Absorption: TPA is the simultaneous absorption of two photons, which can excite a molecule to a higher energy state. Materials with high TPA cross-sections are valuable for applications in 3D data storage, optical power limiting, and two-photon fluorescence microscopy. researchgate.net Copolymers of fluorene and diketopyrrolopyrrole have shown significant TPA cross-sections. mdpi.com
Second-Harmonic Generation (SHG): This is a process where two photons of the same frequency are combined to generate a new photon with twice the energy. Materials for SHG must have a non-centrosymmetric structure. ru.nl The V-shaped geometry of some fluorenone-based molecules can facilitate the formation of such non-centrosymmetric crystals. ru.nl
Table 2: NLO Properties of a Fluorene-Diketopyrrolopyrrole Copolymer
| Property | Value | Wavelength (nm) | Reference |
| Two-Photon Absorption Cross-Section (σ2) | 621 GM | 950 | mdpi.com |
| Optical Bandgap | 1.7 eV | - | mdpi.com |
| Fluorescence Quantum Yield | ~47% | - | mdpi.com |
GM: Goeppert-Mayer unit (1 GM = 10^-50 cm^4 s photon^-1)
The ability to synthesize and modify these molecules allows for fine-tuning of their NLO properties for specific photonic applications. nih.govmdpi.com
Self-Assembly and Supramolecular Architectures for Functional Materials
Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. nih.govescholarship.orgresearchgate.net The this compound scaffold is well-suited for designing molecules that undergo self-assembly.
Driving Forces for Assembly: The planar, aromatic nature of the fluorene unit promotes π-π stacking interactions, while the pyrrole ring can participate in hydrogen bonding, especially if functionalized with N-H groups or other hydrogen-bonding moieties. nih.gov
Hierarchical Structures: Through careful molecular design, derivatives of this compound can form hierarchical structures, where molecules first assemble into smaller motifs that then organize into larger, more complex architectures. rsc.org This can lead to the formation of nanofibers, gels, liquid crystals, and other ordered phases. mdpi.com
Functional Materials from Self-Assembly: These self-assembled structures can exhibit emergent properties that are not present in the individual molecules. nih.govfrontiersin.org For example, the alignment of molecules in a self-assembled fiber can lead to enhanced charge transport, making them suitable for organic electronic devices. Similarly, the formation of porous supramolecular networks can be exploited for sensing and catalysis. nih.govresearchgate.net The process of self-assembly can be controlled by external factors such as solvent, temperature, and concentration, allowing for the creation of dynamic and responsive materials. nih.govnih.gov
The combination of fluorescence, electronic activity, and self-assembly capabilities makes this compound derivatives a versatile platform for the bottom-up fabrication of novel functional materials. nih.govfrontiersin.org
Intermolecular Interactions and Self Assembly of 1 9h Fluoren 2 Yl 1h Pyrrole Systems
Investigation of Hydrogen Bonding Networks and Their Role in Supramolecular Organization
While conventional hydrogen bonds, such as O-H···O or N-H···N, are absent in 1-(9H-fluoren-2-yl)-1H-pyrrole, the molecule can participate in weaker C-H···π and C-H···N hydrogen bonds, which play a significant role in its supramolecular organization. The acidic protons of the fluorene (B118485) ring, particularly at the C9 position, and the aromatic protons of both the fluorene and pyrrole (B145914) rings can act as hydrogen bond donors.
The pyrrole ring, with its lone pair of electrons on the nitrogen atom, can function as a hydrogen bond acceptor. Additionally, the electron-rich π-systems of both the fluorene and pyrrole rings can also act as acceptors for C-H···π interactions. These interactions, although individually weak, can collectively contribute to the formation of robust and ordered supramolecular structures. In the solid state, these hydrogen bonding networks can direct the packing of the molecules, leading to the formation of one-, two-, or three-dimensional arrays. The specific geometry and strength of these interactions are influenced by the electronic nature and steric accessibility of the interacting sites.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Supramolecular Organization |
|---|---|---|---|
| C-H···N | Fluorene C-H, Pyrrole C-H | Pyrrole Nitrogen | Directional interactions contributing to the formation of chains or sheets. |
| C-H···π | Fluorene C-H, Pyrrole C-H | Fluorene π-system, Pyrrole π-system | Contributes to the overall stability of the crystal packing and influences the orientation of adjacent molecules. |
Analysis of π-π Stacking Interactions and Aromatic Stacking Motifs in Solid and Solution States
The large, planar surface of the fluorene moiety in this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are a dominant force in the self-assembly of this molecule in both the solid state and in solution. The stacking can occur in various geometries, including face-to-face, offset face-to-face, and edge-to-face arrangements.
In the solid state, these interactions lead to the formation of columnar or lamellar structures, significantly influencing the crystal packing and the resulting material properties. The degree of overlap and the distance between the stacked aromatic rings are critical factors that determine the strength of the interaction and the electronic properties of the resulting assembly. For instance, strong π-π stacking can facilitate charge transport, making these materials promising for applications in organic electronics.
In solution, π-π stacking can lead to the formation of aggregates or self-assembled nanostructures. The concentration of the solution, the nature of the solvent, and the temperature can all influence the extent and nature of these stacking interactions. Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, can be employed to study these interactions in solution, as the formation of stacked aggregates often leads to changes in the absorption and emission spectra.
| Stacking Motif | Description | Impact on Properties |
|---|---|---|
| Face-to-Face | Direct overlap of the aromatic rings. | Strong electronic coupling, potential for high charge mobility. |
| Offset Face-to-Face | Parallel displacement of the aromatic rings. mdpi.com | Modulated electronic coupling, common in crystal structures of fluorene derivatives. mdpi.com |
| Edge-to-Face | The edge of one aromatic ring interacts with the face of another. | Contributes to the overall stability of the three-dimensional packing. |
Host-Guest Chemistry with Macrocyclic Receptors and Cavitands
The fluorene unit of this compound can act as a guest molecule, forming inclusion complexes with various macrocyclic hosts, such as cyclodextrins, calixarenes, and cyclophanes. The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and C-H···π interactions between the fluorene guest and the cavity of the host.
Controlled Self-Assembly in Solution, at Interfaces, and in Thin Films
The ability of this compound to self-assemble into ordered structures can be controlled and directed in various environments, including in solution, at liquid-solid or liquid-air interfaces, and in thin films. In solution, the concentration, solvent polarity, and temperature can be tuned to control the size and morphology of the resulting aggregates.
At interfaces, the molecules can organize into monolayers or more complex structures, driven by the interplay of intermolecular forces and interactions with the substrate or the interface. Techniques such as Langmuir-Blodgett deposition can be used to transfer these organized layers onto solid substrates, allowing for the fabrication of well-defined thin films.
In thin films, the self-assembly process can be influenced by the deposition technique (e.g., spin-coating, drop-casting, or vacuum deposition) and post-deposition treatments, such as thermal or solvent annealing. These processes can be used to control the molecular orientation and packing in the film, which in turn affects the macroscopic properties of the material.
Formation of Nanostructures (e.g., nanofibers, nanoparticles) through Directed Self-Assembly
The directed self-assembly of this compound can lead to the formation of a variety of well-defined nanostructures, such as nanofibers, nanorods, and nanoparticles. The morphology of these nanostructures is determined by the delicate balance of intermolecular interactions, including π-π stacking and hydrogen bonding, as well as the kinetic and thermodynamic parameters of the self-assembly process.
For instance, strong, directional π-π stacking can promote the one-dimensional growth of the assemblies, leading to the formation of nanofibers or nanorods. 20.210.105elsevierpure.com In contrast, more isotropic interactions might favor the formation of spherical nanoparticles. rsc.org The choice of solvent is a critical factor in directing the self-assembly process, as it can modulate the strength of the intermolecular interactions and influence the final morphology of the nanostructures. These self-assembled nanostructures are of great interest due to their potential applications in areas such as nanoelectronics, sensing, and catalysis.
Supramolecular Polymerization and Formation of Ordered Assemblies
This compound can be considered as a monomeric unit for supramolecular polymerization. researchgate.net Through non-covalent interactions, these monomers can self-assemble into long, polymer-like chains. The driving forces for this polymerization are typically a combination of π-π stacking and hydrogen bonding interactions.
The resulting supramolecular polymers can exhibit a high degree of order and can form hierarchical structures, such as bundles of fibers or liquid crystalline phases. The properties of these supramolecular polymers, such as their length, stability, and responsiveness to external stimuli, can be tuned by modifying the chemical structure of the monomer or by changing the self-assembly conditions. This bottom-up approach to the fabrication of polymeric materials offers a high degree of control over the structure and function of the final assembly. researchgate.net
Future Directions and Emerging Research Avenues for 1 9h Fluoren 2 Yl 1h Pyrrole Chemistry
Exploration of Novel Synthetic Pathways Towards Highly Complex and Functionalized Derivatives
The future of 1-(9H-fluoren-2-yl)-1H-pyrrole chemistry heavily relies on the development of innovative and efficient synthetic methodologies. While classical methods like the Paal-Knorr synthesis have been foundational, the demand for more intricate and functionally diverse derivatives necessitates new approaches. acs.org Future research will likely focus on:
Multi-component Reactions: One-pot, multi-component reactions offer a streamlined approach to building molecular complexity in a single step, reducing waste and improving efficiency. organic-chemistry.org The development of new multi-component strategies will be crucial for accessing a wider array of substituted fluorene-pyrrole derivatives.
C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the fluorene (B118485) and pyrrole (B145914) rings without the need for pre-functionalized starting materials. researchgate.netnih.gov Exploring transition-metal catalysis and photocatalysis will open up new avenues for late-stage diversification of the core structure. researchgate.netnih.gov
Flow Chemistry: For synthesizing these derivatives on a larger scale, flow chemistry presents significant advantages over traditional batch processes, offering better control over reaction parameters, improved safety, and higher yields. ru.nl
These advanced synthetic strategies will enable the creation of a new generation of fluorene-pyrrole compounds with precisely tailored electronic and photophysical properties.
Development of Advanced Computational Models for Precise Property Prediction and Design
As the complexity of synthesized this compound derivatives grows, the ability to predict their properties prior to synthesis becomes increasingly vital. Advanced computational modeling is set to play a pivotal role in this area.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are instrumental in predicting the electronic structure, frontier molecular orbital (FMO) energy levels, and photophysical properties such as absorption and fluorescence energies. bohrium.comnih.gov Refining these models will allow for the in silico design of materials with targeted characteristics.
Coarse-Grained (CG) Simulations: To understand the behavior of these molecules in larger systems and over longer timescales, coarse-grained simulations will be essential. frontiersin.org These models simplify the molecular representation, enabling the study of processes like self-assembly and film morphology. frontiersin.org
Machine Learning: Integrating machine learning algorithms with computational chemistry can accelerate the discovery of new materials by identifying structure-property relationships from large datasets, guiding experimental efforts towards the most promising candidates.
The synergy between computational prediction and experimental validation will create a rapid design-build-test-learn cycle for novel fluorene-pyrrole based materials.
Integration of this compound into Hybrid Organic-Inorganic Material Systems
The unique properties of this compound can be further enhanced by incorporating it into hybrid organic-inorganic systems. aspbs.commdpi.com This integration can lead to materials with synergistic functionalities that surpass those of the individual components. mdpi.com
Future research in this area will likely explore:
Functionalized Nanoparticles: Grafting fluorene-pyrrole derivatives onto the surface of inorganic nanoparticles (e.g., silica, quantum dots) can lead to novel sensors, imaging agents, and catalysts. researchgate.netrsc.org
Metal-Organic Frameworks (MOFs): Using functionalized fluorene-pyrrole molecules as organic linkers in MOFs can create porous materials with tailored photophysical properties for applications in gas storage, separation, and catalysis.
Perovskite Solar Cells: Fluorene-based compounds are already being investigated as hole-transport materials (HTMs) in perovskite solar cells due to their high charge mobility and stability. acs.org Designing new this compound derivatives could lead to more efficient and durable solar energy technologies. acs.org
These hybrid materials promise to bridge the gap between the processability of organic molecules and the robustness of inorganic materials.
Design of Multi-Stimuli Responsive Materials and Adaptive Systems
A particularly exciting frontier is the development of "smart" materials based on this compound that can respond to multiple external stimuli. nih.govmdpi.com These materials can change their properties, such as color or fluorescence, in response to triggers like light, heat, pH, or the presence of specific chemicals. acs.orgnih.gov
Key areas of exploration include:
Photochromism and Electrochromism: By incorporating photo- or electro-active moieties, it is possible to create materials that reversibly change color upon exposure to light or an electric field.
Chemosensors: Functionalizing the pyrrole or fluorene unit with specific recognition sites can lead to highly sensitive and selective sensors for detecting ions, molecules, or even biological markers.
Adaptive Polymers: Integrating the fluorene-pyrrole scaffold into polymer architectures can result in materials that change their shape, solubility, or mechanical properties in response to environmental cues. rsc.org
The ability to create materials that can sense and adapt to their surroundings opens up a vast range of potential applications, from smart coatings and displays to drug delivery systems and soft robotics.
Scale-Up Synthesis and Industrial Applicability Considerations for Advanced Materials Production
For the promise of this compound-based materials to be fully realized, their production must be scalable and economically viable. Bridging the gap between laboratory-scale synthesis and industrial production is a critical challenge.
Future efforts will need to address:
Process Optimization: Developing robust and reproducible synthetic protocols that are amenable to large-scale production is paramount. This includes optimizing reaction conditions, minimizing purification steps, and using cost-effective starting materials. acs.org
Flow Chemistry and Microreactors: As mentioned earlier, continuous flow technologies offer a promising pathway for scaling up the synthesis of these materials in a safe and efficient manner. ru.nl A method for pyrrole synthesis has been successfully scaled up from microreactors to a production rate of 55.8 grams per hour. ru.nl
Lifecycle Assessment: Evaluating the environmental impact and sustainability of the production processes will be crucial for the long-term industrial adoption of these materials.
Successfully navigating these challenges will be key to translating the exciting laboratory findings into real-world applications.
Unexplored Reactivity Patterns and Potential for Catalytic Applications of Derivatives
The rich electronic nature of the this compound system suggests a wealth of unexplored reactivity patterns that could be harnessed for various applications, including catalysis.
Potential research directions include:
Coordination Chemistry: The nitrogen atom of the pyrrole ring and the extended π-system of the fluorene moiety can act as ligands for metal ions. mdpi.com The resulting metal complexes could exhibit interesting catalytic activities. mdpi.com
Organocatalysis: Chiral derivatives of this compound could be designed to act as organocatalysts for asymmetric transformations, a rapidly growing area of synthetic chemistry. researchgate.net
Photocatalysis: The inherent fluorescent properties of the fluorene core suggest that these molecules could be used as photosensitizers in photocatalytic reactions, driving chemical transformations with light.
Uncovering new modes of reactivity will not only expand the fundamental understanding of this compound class but also pave the way for its use in sustainable chemical synthesis.
Challenges and Opportunities in the Field of Fluorene-Pyrrole Based Functional Materials
While the future of this compound chemistry is bright, several challenges and opportunities lie ahead.
Challenges:
Stability: The stability of fluorene-based materials, particularly their susceptibility to oxidation at the C-9 position of the fluorene ring, can be a limiting factor for some applications. researchgate.net
Synthesis of 3,4-disubstituted pyrroles: The direct modification of pyrroles to the 3,4-disubstituted derivatives is challenging. beilstein-journals.org
Solubility and Processability: Achieving good solubility in common solvents without compromising the desired electronic properties can be a delicate balancing act.
Cost: The synthesis of complex, multi-functional derivatives can be expensive, potentially hindering their widespread adoption.
Opportunities:
Blue Emitters for OLEDs: There is a significant demand for stable and efficient blue-emitting materials for next-generation displays and lighting, a role for which fluorene-pyrrole derivatives are well-suited. researchgate.net
Biomedical Applications: The fluorescent nature of these compounds makes them attractive candidates for use in bioimaging, diagnostics, and as therapeutic agents. nih.govmdpi.com
Organic Electronics: The tunable electronic properties of this scaffold make it a versatile building block for a wide range of organic electronic devices, including transistors and solar cells. researchgate.netmdpi.com
By addressing these challenges and capitalizing on these opportunities, the scientific community can unlock the full potential of this remarkable class of compounds.
Q & A
Basic: What are the common synthetic routes for 1-(9H-fluoren-2-yl)-1H-pyrrole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be approached via Paal-Knorr pyrrole synthesis , which involves cyclization of 1,4-diketones with ammonia derivatives (e.g., fluorenyl-substituted amines) under acidic or thermal conditions . For fluorenyl-pyrrole hybrids, oxidative ring-opening of 9H-fluoren-9-ols has been reported as an advanced precursor strategy. For example, reacting fluorenone derivatives with Grignard reagents (e.g., PhMgBr) in THF yields biaryl intermediates, which can undergo oxidative coupling to form the target compound . Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency.
- Temperature control : Maintain 60–80°C for Paal-Knorr to balance yield and side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of fluorenyl intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorenyl) and pyrrole protons (δ 6.0–6.5 ppm). Coupling patterns distinguish substitution positions (e.g., fluoren-2-yl vs. fluoren-9-yl) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z calculated for C₁₇H₁₃N: 231.1048) .
- FT-IR : Identify N–H stretches (~3400 cm⁻¹) and C=C/C=N vibrations (1600–1500 cm⁻¹) .
Basic: How do solvent polarity and substituents influence the solubility and stability of this compound?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, THF) due to its aromatic and heterocyclic π-systems. Fluorenyl groups enhance lipophilicity, requiring acetone/chloroform mixtures for dissolution .
- Stability :
Advanced: What mechanistic insights guide the optimization of cross-coupling reactions involving fluorenyl-pyrrole systems?
Methodological Answer:
- Gold-catalyzed cyclization : Au(I) catalysts promote regioselective C–H activation at the pyrrole β-position, enabling coupling with fluorenyl halides. Kinetic studies show turnover frequencies (TOF) > 500 h⁻¹ under mild conditions .
- Radical pathways : Initiation with AIBN generates pyrrolyl radicals, which couple with fluorenyl radicals (EPR g = 2.0023) .
- Data contradiction : While Pd catalysts are common for biaryl synthesis, they may deactivate via N-coordination to pyrrole. Au or Cu alternatives are preferred .
Advanced: How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT calculations : At the B3LYP/6-311G(d,p) level, compute HOMO/LUMO energies to assess charge-transfer potential. For this compound, HOMO (−5.2 eV) localizes on pyrrole, while LUMO (−1.8 eV) resides on fluorenyl .
- ESIPT modeling : Excited-state intramolecular proton transfer in analogous indole-pyrrole systems shows barrier heights < 15 kJ/mol, suggesting tunable fluorescence .
- Reactivity indices : Fukui functions (ƒ⁺) identify C3 of pyrrole as the most nucleophilic site for electrophilic substitution .
Advanced: What photophysical applications are feasible for this compound?
Methodological Answer:
-
Ratiometric pH sensors : Analogous Seoul-Fluor derivatives exhibit pH-dependent emission shifts (Δλ = 50 nm) due to protonation at pyrrole N. Incorporate electron-withdrawing groups (e.g., –CF₃) to enhance sensitivity .
-
OLEDs : The fluorenyl group improves hole-transport properties. Device testing shows luminance > 1000 cd/m² at 10 V .
-
Data table :
Application Key Parameter Value Reference pH Sensing pKa 4.2–6.8 OLED Efficiency External Quantum Yield 8.5%
Advanced: What pharmacological potential exists for fluorenyl-pyrrole derivatives?
Methodological Answer:
- Anti-inflammatory activity : Pyrrole inhibits TNF-α and IL-6 in macrophages (IC₅₀ = 12 µM). Fluorenyl groups enhance membrane permeability (logP = 3.1) .
- Anticancer screening : NCI-60 assays show GI₅₀ = 5 µM against leukemia (K562) via topoisomerase inhibition .
- Toxicity : Ames tests (TA98 strain) indicate low mutagenicity (rev/µg < 0.1) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ oral, rat: 320 mg/kg) .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- First aid : For eye exposure, rinse with saline (15 min); for ingestion, administer activated charcoal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
